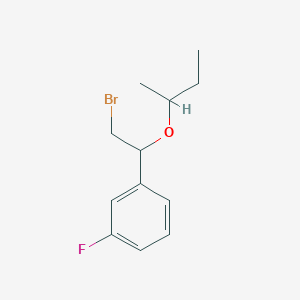
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a sec-butoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and sec-butyl alcohol.
Bromination: The first step involves the bromination of 3-fluorobenzene using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Alkylation: The brominated intermediate is then subjected to alkylation with sec-butyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the sec-butoxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sec-butoxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azido-1-(sec-butoxy)ethyl)-3-fluorobenzene.
Scientific Research Applications
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and bioactive compounds.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sec-butoxyethyl group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-chlorobenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene
Uniqueness
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications.
Properties
Molecular Formula |
C12H16BrFO |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(2-bromo-1-butan-2-yloxyethyl)-3-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c1-3-9(2)15-12(8-13)10-5-4-6-11(14)7-10/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
OSUBHMHHPYDFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(CBr)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















